9-((2-Ethylhexyl)oxy)-9-oxononanoic acid

Description

BenchChem offers high-quality 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

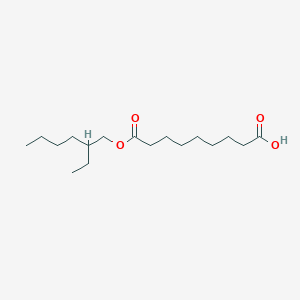

Structure

3D Structure

Properties

IUPAC Name |

9-(2-ethylhexoxy)-9-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-3-5-11-15(4-2)14-21-17(20)13-10-8-6-7-9-12-16(18)19/h15H,3-14H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFRAIBOPSTMHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Azelaic Acid Mono-2-Ethylhexyl Ester

This guide provides a detailed exploration of the physicochemical properties of azelaic acid mono-2-ethylhexyl ester. It is intended for researchers, scientists, and professionals in drug development who are interested in the application and characterization of this molecule. Given the limited availability of direct experimental data in publicly accessible literature, this document synthesizes foundational chemical principles with comparative data from its parent compound, azelaic acid, and its related diester, di(2-ethylhexyl) azelate, to provide a comprehensive and practical overview.

Introduction: A Molecule of Interest in Drug Delivery and Cosmetics

Azelaic acid is a well-established active ingredient in dermatology, known for its efficacy in treating conditions like acne and rosacea.[1] However, its therapeutic potential can be hampered by its physicochemical properties, such as limited solubility. Esterification of one or both of the carboxylic acid groups is a common strategy to modulate these properties, enhancing lipophilicity and potentially improving skin penetration and formulation compatibility. Azelaic acid mono-2-ethylhexyl ester, also known by its IUPAC name 9-((2-ethylhexyl)oxy)-9-oxononanoic acid, is one such derivative.[1] This guide will delve into its fundamental physicochemical characteristics, providing a scientific basis for its formulation and application.

Molecular Identity and Structure

A clear understanding of the molecular identity is the foundation for all physicochemical considerations.

| Identifier | Value | Source |

| IUPAC Name | 9-((2-ethylhexyl)oxy)-9-oxononanoic acid | [1] |

| Synonyms | Azelaic Acid 2-Ethylhexyl Monoester | [1] |

| CAS Number | 13050-58-3 | [2] |

| Molecular Formula | C₁₇H₃₂O₄ | [1] |

| Molecular Weight | 300.44 g/mol | [1] |

The structure of azelaic acid mono-2-ethylhexyl ester consists of the nine-carbon backbone of azelaic acid, with one carboxylic acid group esterified with a 2-ethylhexyl alcohol, and the other carboxylic acid group remaining free. This amphiphilic nature, possessing both a lipophilic ester tail and a hydrophilic carboxylic acid head, is central to its properties and potential applications.

Comparative Physicochemical Properties: An Estimation Framework

Direct experimental data for the monoester is scarce. However, we can logically infer its properties by bracketing them between those of azelaic acid and its corresponding di-ester, di(2-ethylhexyl) azelate.

| Property | Azelaic Acid | Azelaic Acid Mono-2-Ethylhexyl Ester (Estimated) | Di(2-ethylhexyl) Azelate |

| Physical State | White, crystalline solid | Likely a viscous liquid or low-melting solid | Colorless to pale yellow, oily liquid |

| Melting Point | 106.5 - 109 °C | Expected to be significantly lower than azelaic acid | -67 °C |

| Boiling Point | 286 °C (at 100 mmHg) | Expected to be between that of the acid and the di-ester | >282 °C (at 760 mmHg) |

| Water Solubility | Sparingly soluble (~2.4 g/L at 20°C) | Expected to be very low | Insoluble (0.1 mg/L at 25 °C) |

| pKa | pKa₁: 4.55, pKa₂: 5.50 | Expected to have one pKa value similar to pKa₁ of azelaic acid (~4.5) | Not applicable |

| logP (Octanol-Water Partition Coefficient) | ~1.22 | Expected to be significantly higher than azelaic acid | 9.213 (estimated) |

Note: The values for azelaic acid and di(2-ethylhexyl) azelate are sourced from various chemical databases and publications. The properties for the monoester are estimations based on chemical principles.

The esterification with the bulky and non-polar 2-ethylhexyl group will drastically reduce the melting point compared to the crystalline azelaic acid due to the disruption of the crystal lattice formed by hydrogen bonding between the carboxylic acid groups. The boiling point will increase due to the higher molecular weight. Water solubility is expected to decrease significantly due to the introduction of the large lipophilic tail. The logP value, a measure of lipophilicity, will be substantially higher than that of azelaic acid, indicating a greater affinity for lipid environments. The single remaining carboxylic acid group means the monoester will have one pKa value, likely close to the first pKa of azelaic acid.

Experimental Protocols for Physicochemical Characterization

To obtain definitive data for azelaic acid mono-2-ethylhexyl ester, a series of standard experimental procedures should be employed.

Determination of Purity and Identity

Methodology: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the monoester can be assessed using Reverse-Phase HPLC (RP-HPLC).[3] Due to the lack of a strong chromophore, UV detection at lower wavelengths (around 210 nm) is typically used for azelaic acid and its derivatives.[3] For identity confirmation and to detect volatile impurities, GC-MS is the method of choice. Derivatization of the free carboxylic acid group to a more volatile ester (e.g., methyl or ethyl ester) may be necessary for optimal GC analysis.[4]

Diagram: Workflow for Purity and Identity Determination

Caption: Workflow for the determination of purity and identity using HPLC and GC-MS.

Determination of the Acid Dissociation Constant (pKa)

Methodology: Potentiometric Titration

The pKa of the single carboxylic acid group can be accurately determined by potentiometric titration.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a sample of the monoester and dissolve it in a suitable co-solvent system (e.g., water/ethanol) to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

Data Analysis: Record the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the carboxylic acid groups have been neutralized (the half-equivalence point).

Determination of the Partition Coefficient (logP)

Methodology: Shake-Flask Method (OECD Guideline 107)

The octanol-water partition coefficient (logP) is a critical parameter for predicting the behavior of a molecule in biological systems.

Step-by-Step Protocol:

-

System Preparation: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

-

Sample Preparation: Dissolve a known amount of the monoester in the n-octanol-saturated water or water-saturated n-octanol.

-

Partitioning: Mix the aqueous and octanol phases in a separatory funnel and shake vigorously for a set period to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the monoester in both the aqueous and octanol phases using a validated analytical method (e.g., HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Diagram: Relationship between Structure and Physicochemical Properties

Caption: The influence of the molecular structure on key physicochemical properties.

Conclusion: A Promising Derivative Warranting Further Investigation

Azelaic acid mono-2-ethylhexyl ester presents an interesting modification of the parent azelaic acid molecule, with physicochemical properties that are predicted to be more favorable for certain topical and transdermal formulations. The increased lipophilicity suggests the potential for enhanced skin penetration and improved solubility in lipid-based vehicles. However, the lack of comprehensive experimental data highlights the need for further research to fully characterize this compound. The experimental protocols outlined in this guide provide a roadmap for such investigations, which will be crucial for unlocking the full potential of this promising derivative in the fields of pharmaceuticals and cosmetics.

References

-

Information on the synthesis of 9-oxononanoic acid, a related compound. link

-

A review of the physicochemical properties of oral drugs, providing context for the importance of these parameters. link

-

Veeprho provides the IUPAC name, molecular formula, and molecular weight of Azelaic Acid 2-Ethylhexyl Monoester. link

-

A study on the development and validation of an RP-HPLC method for azelaic acid in a cubosomal dispersion. link

-

Information on the synthesis of di(2-ethylhexyl) azelate. link

-

Axios Research provides the non-labelled CAS number for Azelaic Acid 2-Ethylhexyl Monoester. link

-

A study on the physicochemical properties of polysaccharides, highlighting the importance of these characteristics. link

-

A comparative analysis of 4-oxononanoic acid and 9-oxononanoic acid, discussing their biological roles. link

-

A request for a PDF on the synthesis of 9-oxononanoic acid. link

-

A brief overview of the importance of physicochemical properties in medicinal chemistry. link

-

A study on the replacement of Di(2-ethylhexyl) Terephthalate with Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC plasticization. link

-

A validation and application of an HPLC method for the determination of di(2-ethylhexyl) phthalate and mono(2-ethylhexyl) phthalate in liver samples. link

-

PubChem entry for 9-Oxononanoic acid, a related compound. link

-

BroadPharm product page for Azelaic Acid Monoethyl Ester, a similar monoester. link

-

The Good Scents Company provides information on dioctyl azelate. link

-

MedChemExpress lists Azelaic acid 2-ethylhexyl monoester-d14 for research purposes. link

-

Safety Data Sheet for Azelaic acid from Carl ROTH. link

-

CAS Common Chemistry page for Dihexyl ether. link

Sources

An In-depth Technical Guide to 9-((2-Ethylhexyl)oxy)-9-oxononanoic Acid

Foreword: Navigating the Known and the Novel

The compound 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid represents a specific molecular architecture at the intersection of dicarboxylic acids and branched-chain alcohols. While its constituent precursors, 9-oxononanoic acid and 2-ethylhexanol, are well-documented, a dedicated Chemical Abstracts Service (CAS) number for this specific ester is not readily found in major chemical databases. This guide, therefore, is constructed upon a foundation of established chemical principles and extrapolated data from structurally similar compounds. It serves as both a technical dossier on what is known about its components and a predictive framework for the properties, synthesis, and analysis of the target molecule. Our approach is to provide a scientifically rigorous yet practical resource that empowers researchers to synthesize and characterize this compound with confidence.

Chemical Identity and Nomenclature

9-((2-Ethylhexyl)oxy)-9-oxononanoic acid is systematically understood as the ester formed between the carboxylic acid group of 9-oxononanoic acid and the hydroxyl group of 2-ethylhexanol.

-

Systematic IUPAC Name: 2-Ethylhexyl 9-oxononanoate

-

Common Synonyms: 2-Ethylhexyl azelaaldehydate

-

Molecular Formula: C₁₇H₃₂O₃

-

Molecular Weight: 284.44 g/mol

As a definitive CAS number is not cataloged, it is crucial to reference the identifiers of its parent molecules.

| Identifier | 9-((2-Ethylhexyl)oxy)-9-oxononanoic Acid | 9-Oxononanoic Acid (Parent Acid) | 2-Ethylhexanol (Parent Alcohol) |

| CAS Number | Not Available | 2553-17-5[1][2] | 104-76-7[3][4][5] |

| Molecular Formula | C₁₇H₃₂O₃ | C₉H₁₆O₃[2][6] | C₈H₁₈O[3] |

| Molecular Weight | 284.44 g/mol | 172.22 g/mol [2][6] | 130.23 g/mol [5] |

Molecular Structure

The structure combines a nine-carbon linear chain containing a terminal aldehyde and a terminal ester group, with the ester function incorporating a branched eight-carbon alkyl chain.

Caption: Chemical structure of 2-Ethylhexyl 9-oxononanoate.

Physicochemical Properties (Predicted)

The physical properties of 2-Ethylhexyl 9-oxononanoate can be reliably predicted based on its molecular structure—a long aliphatic chain ester. Such molecules are typically non-polar, resulting in low water solubility and a high boiling point.[7][8]

| Property | Predicted Value / Description | Rationale |

| Physical State | Colorless to pale yellow, oily liquid at 25°C | High molecular weight and long alkyl chains prevent crystallization at room temperature.[7] |

| Boiling Point | > 300°C at 760 mmHg | Long-chain esters exhibit low volatility. For comparison, Di-2-ethylhexyl phthalate boils at 385°C.[9] |

| Density | ~0.90 - 0.95 g/mL at 25°C | Similar to other long-chain aliphatic esters.[10] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, toluene). | The long, non-polar alkyl chains dominate the molecule's character, making it hydrophobic.[7] |

| Refractive Index | ~1.44 - 1.46 | Typical range for aliphatic esters of this size. |

Synthesis and Purification: A Protocol Grounded in First Principles

The most direct and industrially relevant method for synthesizing 2-Ethylhexyl 9-oxononanoate is the Fischer-Speier esterification.[11][12][13] This acid-catalyzed condensation reaction between 9-oxononanoic acid and 2-ethylhexanol is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side, typically by removing the water by-product as it forms.[14]

Causality of Experimental Design

The choice of an acid catalyst (like p-toluenesulfonic acid) is critical; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus susceptible to nucleophilic attack by the alcohol.[12][14] Using a solvent like toluene that forms an azeotrope with water allows for the continuous removal of water via a Dean-Stark apparatus, which is the primary driving force for the reaction's completion.[14] An excess of one reactant, typically the less expensive or more easily removed one (in this case, potentially 2-ethylhexanol), can also be used to push the equilibrium.[15]

Experimental Protocol: Fischer-Speier Esterification

Materials:

-

9-Oxononanoic acid (1.0 eq)

-

2-Ethylhexanol (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TSA, 0.05 eq)

-

Toluene (approx. 2 mL per mmol of carboxylic acid)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation or column chromatography setup

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 9-oxononanoic acid, 2-ethylhexanol, and toluene.

-

Catalyst Addition: Add the p-TSA catalyst to the mixture.

-

Azeotropic Reflux: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the side arm of the Dean-Stark trap as the reaction proceeds.

-

Monitoring: Continue the reflux until no more water is collected, which typically takes 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acidic catalyst.[16]

-

Workup - Washing: Wash the organic layer sequentially with deionized water and then brine to remove any remaining salts.[16]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[16]

-

Purification: The crude product, an oily liquid, should be purified. Given its high boiling point, vacuum distillation is the preferred method for large-scale purification. For smaller scales or higher purity, column chromatography on silica gel (using a hexane/ethyl acetate gradient) is effective.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Ethylhexyl 9-oxononanoate.

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity requires a multi-technique approach. Each method provides complementary information, creating a self-validating analytical system.[17]

| Technique | Expected Results |

| ¹H NMR | ~9.7 ppm (t, 1H): Aldehyde proton (-CHO). ~4.0 ppm (d, 2H): Methylene protons adjacent to the ester oxygen (-O-CH₂-). ~2.4 ppm (t, 2H): Methylene protons adjacent to the aldehyde. ~2.2 ppm (t, 2H): Methylene protons adjacent to the ester carbonyl. ~1.2-1.6 ppm (m): Bulk methylene and methine protons of both alkyl chains. ~0.9 ppm (m, 6H): Terminal methyl groups of the 2-ethylhexyl chain. |

| ¹³C NMR | ~202 ppm: Aldehyde carbonyl carbon. ~174 ppm: Ester carbonyl carbon. ~67 ppm: Methylene carbon adjacent to the ester oxygen (-O-CH₂-). ~44 ppm: Methylene carbon adjacent to the aldehyde. ~39 ppm: Methine carbon of the 2-ethylhexyl group. ~20-34 ppm: Remaining aliphatic carbons. ~11, 14 ppm: Terminal methyl carbons. |

| IR Spectroscopy | ~2720 cm⁻¹: C-H stretch characteristic of aldehydes. ~1735 cm⁻¹: Strong C=O stretch of the aliphatic ester. ~1725 cm⁻¹: Strong C=O stretch of the aliphatic aldehyde. ~1250-1000 cm⁻¹: Two strong C-O stretching bands, characteristic of esters (the "Rule of Three").[18] |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 284.44. Key Fragments: Loss of the 2-ethylhexyl group (C₈H₁₇, 113 Da), McLafferty rearrangement products. |

Analytical Workflow Diagram

Caption: General workflow for analytical characterization.

Potential Applications and Research Horizons

The molecular structure of 2-Ethylhexyl 9-oxononanoate—a long, flexible aliphatic chain with a bulky, branched ester group—is highly suggestive of its potential utility in polymer and materials science.

-

PVC Plasticizers: Esters of dicarboxylic acids are widely used as plasticizers for polyvinyl chloride (PVC).[19][20] The 2-ethylhexyl group is a common component in high-performance plasticizers like Di-2-ethylhexyl phthalate (DEHP) and Di-2-ethylhexyl azelate (DOZ), where it imparts good low-temperature flexibility and permanence.[9][21] 2-Ethylhexyl 9-oxononanoate could serve as a novel, potentially bio-based alternative, given that azelaic acid (the dicarboxylic acid analog) can be derived from vegetable oils.[22][23]

-

Biolubricants and Base Oils: The demand for environmentally friendly lubricants is growing. Long-chain esters are valued as lubricant base stocks for their high viscosity index, good thermal stability, and biodegradability.[24] The properties of this molecule make it a strong candidate for formulation into hydraulic fluids, metalworking fluids, or engine oils.[25]

-

Cosmetics and Personal Care: As an emollient, the ester could find use in skin creams and lotions. The 2-ethylhexyl group is used in emollients like 2-ethylhexyl stearate.

Future Research:

-

Performance Evaluation: A key research avenue is the synthesis and subsequent testing of its performance as a PVC plasticizer, comparing its efficiency, migration resistance, and low-temperature properties against commercial standards.

-

Lubricity and Stability: Investigating its physicochemical properties, such as viscosity index, pour point, and oxidative stability, would be essential to validate its use as a biolubricant.[24]

-

Biodegradability Studies: Quantifying its rate of biodegradation would be critical for marketing it as an environmentally friendly alternative.

Safety and Handling

While specific toxicological data for 2-Ethylhexyl 9-oxononanoate is unavailable, a risk assessment can be based on its precursors and chemical class.

-

9-Oxononanoic Acid: May cause skin, eye, and respiratory irritation.

-

2-Ethylhexanol: May cause skin, eye, and respiratory irritation. Harmful if inhaled.[26]

-

General Ester Profile: High molecular weight esters generally have low volatility and low acute toxicity.[10]

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

-

Avoid inhalation of any vapors, especially during heating or distillation.

-

Store in a cool, dry place in a tightly sealed container.

References

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

OperaChem. (2024). Formation of Esters. [Link]

-

ACGIH. (n.d.). 2-ETHYL-1-HEXANOL. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

-

Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. [Link]

-

NIST. (n.d.). 9-Oxononanoic acid. [Link]

-

Wikipedia. (n.d.). 2-Ethylhexanol. [Link]

-

Taylor & Francis Online. (2016). Synthesis and Optimization of 2-ethylhexyl Ester as Base Oil for Drilling Fluid Formulation. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Ethylhexanol. [Link]

-

The Good Scents Company. (n.d.). 9-oxononanoic acid. [Link]

-

Ataman Kimya. (n.d.). 2-ETHYL HEXANOL. [Link]

-

UKM. (n.d.). SYNTHESIS OF ESTOLIDE 2-ETHYLHEXYL ESTER FROM RICINUS COMMUNIS. [Link]

-

OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. [Link]

-

ResearchGate. (2021). Synthesis of Dimer Acid 2-Ethylhexyl Esters and their Physicochemical Properties as Biolubricant Base Stock and their Potential as Additive in Commercial Base Oils. [Link]

-

ACS Publications. (2020). Continuous Enzymatic Synthesis of 2-Ethylhexyl Oleate in a Fluidized Bed Reactor. [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. [Link]

-

ACS Publications. (n.d.). Some Physical Properties of Long-Chained Esters of Dibasic Acids. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of esters. [Link]

-

Gantrade. (n.d.). Applications of 2-Ethylhexyl Acrylate (2-EHA). [Link]

-

RSC Publishing. (2024). Synthesis of azelaic acid copolyester plasticizers and their application in PVC. [Link]

-

MDPI. (2024). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols. [Link]

-

ArTS. (2021). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. [Link]

-

Scribd. (n.d.). Ester Synthesis and Characterisation Lab. [Link]

-

Wikipedia. (n.d.). Azelaic acid. [Link]

-

PubMed. (2024). Synthesis of azelaic acid copolyester plasticizers and their application in PVC. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Azelaic Acid: Properties and Synthesis. [Link]

-

Kinam Park, Purdue University. (n.d.). PLASTICIZERS. [Link]

-

PubMed. (n.d.). Biological effects of di-(2-ethylhexyl) phthalate and other phthalic acid esters. [Link]

-

ResearchGate. (2025). A review: Other types of esters used as plasticizers. [Link]

-

Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

ResearchGate. (2025). NMR and IR Spectroscopy for the Structural Characterization of Edible Fats and Oils. [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. larodan.com [larodan.com]

- 3. 2-ETHYL-1-HEXANOL - ACGIH [acgih.org]

- 4. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 5. 2-Ethyl-1-hexanol = 99.6 104-76-7 [sigmaaldrich.com]

- 6. 9-Oxononanoic acid [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. specialchem.com [specialchem.com]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Fischer Esterification [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. One moment, please... [operachem.com]

- 15. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scribd.com [scribd.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. Azelaic acid - Wikipedia [en.wikipedia.org]

- 20. Synthesis of azelaic acid copolyester plasticizers and their application in PVC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. kinampark.com [kinampark.com]

- 22. arts.units.it [arts.units.it]

- 23. nbinno.com [nbinno.com]

- 24. researchgate.net [researchgate.net]

- 25. ukm.my [ukm.my]

- 26. carlroth.com [carlroth.com]

Preamble: Navigating Data Scarcity for 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 9-Oxononanoic Acid and its Esters: A Proxy for 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid

In the realm of chemical research and drug development, the structural elucidation of novel or specialized molecules is a foundational step. This guide was initially intended to provide a comprehensive overview of the spectroscopic data for 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid. However, a thorough search of publicly available scientific literature and chemical databases reveals a current absence of specific spectroscopic data for this particular ester.

As a practical and scientifically grounded alternative, this guide will focus on the spectroscopic characterization of the parent compound, 9-oxononanoic acid [1][2][3][4], and its closely related ethyl ester, 9-oxo-nonanoic acid ethyl ester[5]. The spectroscopic principles and data presented herein serve as a robust proxy, providing researchers with the necessary framework to predict, acquire, and interpret the spectroscopic features of the target molecule, 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid. The insights derived from the parent acid and its simple ester are directly translatable, with predictable variations arising from the 2-ethylhexyl ester moiety.

Introduction: The Significance of 9-Oxononanoic Acid

9-Oxononanoic acid, also known as azelaaldehydic acid, is a medium-chain oxo-fatty acid that plays a role in various biological processes.[2][4] It is recognized as a lipid peroxidation product, primarily formed from the oxidation of linoleic acid.[3][6] Its bifunctional nature, possessing both a terminal carboxylic acid and an aldehyde group, makes it a valuable precursor for the synthesis of biopolymers and other functionalized materials.[7] Accurate spectroscopic characterization is paramount for its identification, purity assessment, and for understanding its reactivity in both biological and synthetic contexts.

This guide will provide a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 9-oxononanoic acid. We will delve into the rationale behind sample preparation, data acquisition parameters, and the interpretation of the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule like 9-oxononanoic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 9-oxononanoic acid is expected to show distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the predicted chemical shifts, multiplicities, and integrations.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H9 (-CHO) | 9.77 | Triplet (t) | 1H | The aldehyde proton is highly deshielded and will be split by the adjacent CH₂ group. |

| H2 (-CH₂COOH) | 2.35 | Triplet (t) | 2H | Protons alpha to the carboxylic acid are deshielded. |

| H8 (-CH₂CHO) | 2.43 | Triplet (t) | 2H | Protons alpha to the aldehyde are also deshielded. |

| H3, H7 | 1.63 | Quintet | 4H | Methylene protons beta to the carbonyl groups. |

| H4, H5, H6 | 1.34 | Multiplet (m) | 6H | Overlapping signals of the central methylene groups in the alkyl chain. |

| -COOH | ~11-12 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and often exchanges, leading to a broad signal. |

Note: Predicted values are based on standard chemical shift tables and additivity rules. Actual values may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C9 (-CHO) | 202.8 | The aldehyde carbon is highly deshielded. |

| C1 (-COOH) | 179.5 | The carboxylic acid carbon is also significantly deshielded. |

| C8 (-CH₂CHO) | 43.9 | Carbon alpha to the aldehyde. |

| C2 (-CH₂COOH) | 34.1 | Carbon alpha to the carboxylic acid. |

| C4, C5, C6 | ~29.0 | Central methylene carbons. |

| C3, C7 | ~24.6 | Methylene carbons beta to the carbonyls. |

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 9-oxononanoic acid.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 9-oxononanoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules. However, if solubility is an issue, or to better observe the carboxylic acid proton, DMSO-d₆ can be used.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters:

-

Spectral Width: ~16 ppm

-

Pulse Angle: 30-45 degrees

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans: 8-16 (adjust for desired signal-to-noise)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters:

-

Spectral Width: ~220 ppm

-

Pulse Angle: 45 degrees

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

Diagram: NMR Experimental Workflow

Caption: A generalized workflow for acquiring NMR spectroscopic data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. 9-Oxononanoic acid has two key functional groups, a carboxylic acid and an aldehyde, which will give rise to characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| 3300-2500 | O-H stretch (Carboxylic Acid) | Broad | The broadness is due to hydrogen bonding. |

| ~2930, ~2850 | C-H stretch (Alkyl) | Strong | Characteristic of the CH₂ groups in the backbone. |

| ~2720 | C-H stretch (Aldehyde) | Medium-Weak | A characteristic, and often sharp, peak for the aldehyde C-H bond. |

| ~1730 | C=O stretch (Aldehyde) | Strong | The carbonyl stretch of the aldehyde. |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong | The carbonyl stretch of the carboxylic acid, often overlapping with the aldehyde C=O. |

| ~1465 | C-H bend (Alkyl) | Medium | Scissoring and bending modes of the CH₂ groups. |

| ~1280 | C-O stretch (Carboxylic Acid) | Medium | Coupled with O-H in-plane bending. |

| ~930 | O-H bend (Carboxylic Acid) | Broad, Medium | Out-of-plane bend, characteristic of a hydrogen-bonded dimer. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To obtain a high-quality IR spectrum of 9-oxononanoic acid.

Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial to subtract the atmospheric CO₂ and H₂O signals.

-

-

Sample Application:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for both identification and structural elucidation.

Expected Mass Spectrometric Data

For 9-oxononanoic acid (Molecular Weight: 172.22 g/mol )[1][3][4], several ionization techniques can be employed.

-

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation.

-

Molecular Ion (M⁺): A peak at m/z = 172 might be weak or absent.

-

Key Fragments: Expect fragments from the cleavage of the alkyl chain and around the functional groups. Common losses would include H₂O (m/z = 154), CHO (m/z = 143), and COOH (m/z = 127).

-

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules.

-

Positive Mode: Expect to see the protonated molecule [M+H]⁺ at m/z = 173 and adducts such as the sodium adduct [M+Na]⁺ at m/z = 195.

-

Negative Mode: Expect the deprotonated molecule [M-H]⁻ at m/z = 171.

-

A mass spectrum for the related compound, 9-oxo-nonanoic acid, ethyl ester, has been reported in the literature, which can provide insight into the fragmentation of the C9 backbone.[5]

Experimental Protocol: ESI-MS

Objective: To confirm the molecular weight of 9-oxononanoic acid.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent such as methanol or acetonitrile/water.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization in positive or negative mode, respectively.

-

-

Infusion and Ionization:

-

The sample solution is introduced into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets.

-

-

Mass Analysis:

-

The charged ions are desolvated and enter the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A full scan spectrum is acquired over a relevant mass range (e.g., m/z 50-500).

-

Diagram: Mass Spectrometry Logic Flow

Caption: Logical flow from sample to spectrum in ESI-MS.

Conclusion: A Comprehensive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of 9-oxononanoic acid. While direct spectroscopic data for 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid is not currently available, the principles and data outlined in this guide for the parent acid provide a solid foundation for researchers. The addition of the 2-ethylhexyl group would introduce predictable changes in the spectra:

-

¹H NMR: New signals for the ethyl and hexyl moieties, including a characteristic upfield triplet for the methyl group and complex multiplets for the methylene groups. The signal for the protons alpha to the ester oxygen would appear around 4.1 ppm.

-

¹³C NMR: Additional signals corresponding to the eight carbons of the 2-ethylhexyl group.

-

IR: The broad O-H stretch of the carboxylic acid would be absent, and the C=O stretch would likely shift slightly to ~1735 cm⁻¹ (characteristic of an ester).

-

MS: The molecular weight would increase accordingly, and new fragmentation patterns related to the loss of the 2-ethylhexyl group would be observed.

By understanding the spectroscopic signature of the core 9-oxononanoic acid structure, scientists and drug development professionals are well-equipped to characterize its derivatives and unlock their potential in various applications.

References

-

PubChem. (n.d.). 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 9-Oxononanoic acid. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Natural Products Atlas. (2022, February 14). Showing NP-Card for 9-Oxononanoic acid (NP0044542). Retrieved from [Link]

-

PubChem. (n.d.). 9-Oxononanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Iacazio, G., et al. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. ChemSusChem, 6(11), 2174-2179. Retrieved from [Link]

-

ResearchGate. (n.d.). Representing the mass spectrum of Nonanoic acid, 9-oxo-, ethyl ester.... Retrieved from [Link]

Sources

- 1. 9-Oxononanoic acid [webbook.nist.gov]

- 2. NP-MRD: Showing NP-Card for 9-Oxononanoic acid (NP0044542) [np-mrd.org]

- 3. caymanchem.com [caymanchem.com]

- 4. 9-Oxononanoic acid | C9H16O3 | CID 75704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 9-((2-Ethylhexyl)oxy)-9-oxononanoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid. In the absence of extensive empirical data for this specific molecule, this document leverages fundamental principles of organic chemistry and data from structurally analogous compounds to build a predictive solubility profile. It is intended for researchers, scientists, and professionals in drug development who require an understanding of this compound's behavior in various organic media for formulation, purification, and analytical purposes. A detailed, field-proven experimental protocol for the quantitative determination of solubility is also provided to empower researchers to generate precise data for their specific applications.

Introduction: The Significance of Solubility

9-((2-Ethylhexyl)oxy)-9-oxononanoic acid is a bifunctional organic molecule featuring a C9 carboxylic acid backbone esterified with a branched 2-ethylhexyl group. Its structure suggests potential utility as a plasticizer, a lubricant component, or more critically in the pharmaceutical domain, as a lipid-based excipient or a prodrug moiety to enhance the lipophilicity of parent drug molecules. In such applications, understanding and controlling its solubility in organic solvents is paramount. Solubility dictates the choice of solvents for synthesis and purification, the design of effective drug delivery systems, and the development of robust analytical methods. This guide provides a foundational understanding of its predicted solubility based on molecular structure and a practical framework for its empirical determination.

Molecular Structure Analysis: A Tale of Two Moieties

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be miscible.[1][2] The structure of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid presents a fascinating duality, combining a polar head with a substantial non-polar tail.

-

The Polar Headgroup: The terminal carboxylic acid (-COOH) is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[3][4][5][6][7] This feature promotes interaction with polar solvents.

-

The Non-Polar Body: The molecule is dominated by its non-polar components: a nine-carbon aliphatic chain and a branched eight-carbon 2-ethylhexyl ester group. This extensive hydrocarbon character will drive its affinity for non-polar solvents.[3][7][8]

The branched nature of the 2-ethylhexyl group is also significant; it can inhibit efficient crystal packing, which may enhance its solubility compared to a linear isomer.[9] The overall solubility will be a balance between the polar interactions of the carboxylic acid and the dispersion forces favored by the large, non-polar hydrocarbon regions.

Predicted Solubility Profile

Based on the structural analysis, a predictive solubility profile for 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid in common organic solvents is presented below. These predictions are qualitative and serve as a starting point for solvent selection in experimental settings.

| Solvent Class | Representative Solvents | Predicted Solubility | Justification |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High to Very High | The dominant non-polar C9 and C8 branched alkyl chains will interact favorably with non-polar solvents via London dispersion forces. The "like dissolves like" principle strongly applies here.[1] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Moderate to High | These solvents possess a dipole moment that can interact with the polar ester and carboxylic acid groups. The large non-polar portion of the molecule is also readily solvated. For instance, DMSO is a powerful solvent for many organic molecules.[10][11] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While these solvents can form hydrogen bonds with the carboxylic acid group, the extensive non-polar character of the molecule will limit miscibility. Shorter-chain alcohols like methanol and ethanol are expected to be better solvents than longer-chain alcohols.[1][3][6][7] |

| Aqueous | Water | Very Low / Insoluble | The large, hydrophobic hydrocarbon structure (17 carbons in total) significantly outweighs the solubilizing effect of the single carboxylic acid group, making the molecule essentially insoluble in water.[3][7] However, it would become water-soluble in basic aqueous solutions (e.g., 5% NaOH) due to the formation of a carboxylate salt.[12] |

Note: Data for structurally similar compounds supports these predictions. For example, 9-oxononanoic acid is slightly soluble in chloroform and methanol.[13] 2-ethylhexanol itself is soluble in most organic solvents but poorly soluble in water.[9] Various 2-ethylhexyl esters also show good solubility in organic base oils.[14]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[15]

Materials and Equipment

-

9-((2-Ethylhexyl)oxy)-9-oxononanoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

-

Volumetric flasks and pipettes

Step-by-Step Methodology (Shake-Flask Method)

-

Preparation of Stock Solutions for Calibration:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a concentrated stock solution.

-

Perform serial dilutions to create a series of calibration standards of known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.[15]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Centrifuge the vials to pellet the remaining undissolved solid.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.[15]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation and Reporting:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

-

Conclusion

While direct, published solubility data for 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid is scarce, a robust predictive framework can be established based on its molecular structure. The compound's large, non-polar character, conferred by its C9 alkyl chain and branched C8 ester group, suggests high solubility in non-polar organic solvents and moderate to high solubility in polar aprotic solvents. Conversely, its solubility in polar protic solvents is expected to be limited, and it is predicted to be virtually insoluble in water. For applications requiring precise solubility values, the provided shake-flask experimental protocol offers a reliable and self-validating system for generating high-quality data. This guide serves as a critical resource for scientists and developers, enabling informed solvent selection and facilitating the successful application of this compound in research and development.

References

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Yan, A., & Gasteiger, J. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Computer Sciences, 43(2), 429-434. Retrieved from [Link]

-

Faculty of Science, Alexandria University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

-

LibreTexts. (2022, September 15). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Unknown Source. (2025, October 22). Solubility. Retrieved from [Link]

-

Kim, S., & Kim, D. (2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

Ghasemi, M., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports. Retrieved from [Link]

-

Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]

-

QuickTakes. (n.d.). Student Question: How do functional groups affect the properties of organic molecules? Retrieved from [Link]

-

CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

2012 Book Archive. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [Link]

-

Pacific Speciality Oils. (n.d.). 2-ETHYLHEXYL ESTERS. Retrieved from [Link]

-

PubChem. (n.d.). 9-Oxononanoic acid. Retrieved from [Link]

-

Australian Government Department of Health. (2016, July 1). Selected 2-ethylhexyl esters: Human health tier II assessment. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethylhexyl (2,4-dichlorophenoxy)acetate. Retrieved from [Link]

-

PubChem. (n.d.). 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid. Retrieved from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. chem.ws [chem.ws]

- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. Student Question : How do functional groups affect the properties of organic molecules? | Education Studies | QuickTakes [quicktakes.io]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. Physical Properties of Carboxylic Acids [2012books.lardbucket.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tutorchase.com [tutorchase.com]

- 9. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 10. 9-Ethoxy-9-oxononanoic acid_TargetMol [targetmol.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. caymanchem.com [caymanchem.com]

- 14. 2-ETHYLHEXYL ESTERS [pacificspecialityoils.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Thermal Stability and Degradation Kinetics of Azelaic Acid Mono-2-Ethylhexyl Ester: A Technical Guide

Executive Summary

Azelaic acid mono-2-ethylhexyl ester (AAMEE), a bio-based aliphatic monoester, is increasingly utilized in advanced drug delivery systems, topical immunomodulatory formulations, and high-performance synthetic lubricants. While fully esterified derivatives like di-2-ethylhexyl azelate (DOZ) exhibit robust thermal stability, the amphiphilic nature of AAMEE—characterized by a bulky lipophilic tail and a reactive free carboxylic acid head—introduces complex thermal degradation kinetics. This whitepaper provides a comprehensive analysis of AAMEE's thermal degradation mechanisms, outlines a self-validating analytical protocol for kinetic profiling, and discusses the critical implications for pharmaceutical processing and formulation stability.

Chemical Profile and Pharmaceutical Relevance

Azelaic acid and its esterified derivatives are recognized for their pluripotent immunomodulatory activities, including the mitigation of insulin resistance and suppression of pro-inflammatory signaling[1]. In formulation science, monoesters like AAMEE function as potent permeation enhancers and surfactants in self-emulsifying drug delivery systems (SEDDS).

However, the thermal processing of these compounds—such as during hot-melt extrusion, high-shear homogenization, or vacuum distillation—requires strict temperature control. Industrial purification of azelaic acid derivatives typically operates under high vacuum (50 to 3000 Pa) specifically to avoid thermal degradation, which can terminate chain growth and generate unwanted volatile impurities[2]. Understanding the exact thermal boundaries of AAMEE is therefore critical for maintaining the active pharmaceutical ingredient's (API) structural integrity.

Mechanisms of Thermal Degradation

The thermal degradation of AAMEE is not a singular event but a network of competitive parallel reactions. The presence of both an ester linkage and a free carboxylic acid dictates three primary degradation pathways when exposed to temperatures exceeding 220°C:

-

Ester Pyrolysis (β-Hydride Elimination): The 2-ethylhexyl moiety contains multiple abstractable β-hydrogens. Under thermal stress, a six-membered cyclic transition state forms (McLafferty-type rearrangement), leading to the cleavage of the ester bond. This yields free azelaic acid and 2-ethylhexene.

-

Decarboxylation: The free terminal carboxylic acid is susceptible to thermal decarboxylation, releasing carbon dioxide (CO₂) and forming octanoic acid mono-2-ethylhexyl ester. This pathway is highly sensitive to trace metal catalysts (e.g., iron or copper) present in manufacturing vessels.

-

Intermolecular Dehydration: At elevated temperatures, the free carboxylic acid groups of adjacent AAMEE molecules can undergo condensation, releasing water and forming oligomeric anhydrides. This increases the viscosity of the bulk material and alters its solubility profile.

Fig 1: Primary thermal degradation pathways of mono-2-ethylhexyl azelate under inert conditions.

Physicochemical and Thermal Properties Data

To contextualize the stability of AAMEE, it must be compared against its parent acid and its fully esterified counterpart. The free proton in AAMEE lowers its thermal onset of degradation compared to the di-ester due to autocatalytic hydrolysis and dehydration tendencies.

| Compound | Molecular Weight ( g/mol ) | Melting / Pour Point (°C) | Thermal Degradation Onset (T_onset) | Primary Degradation Pathway |

| Azelaic Acid | 188.22 | 106 - 109 | > 280°C | Decarboxylation / Anhydride |

| Mono-2-ethylhexyl Azelate | 300.44 | < 25 (Liquid) | ~ 220°C - 250°C | Ester Pyrolysis / Decarboxylation |

| Di-2-ethylhexyl Azelate (DOZ) | 412.65 | -62 (Pour point)[3] | > 282°C[3] | Ester Pyrolysis |

Note: T_onset values are highly dependent on atmospheric conditions (inert vs. oxidative) and heating rates during thermogravimetric analysis.

Experimental Workflow: Self-Validating Thermal Kinetic Profiling

To accurately determine the thermal stability limits and shelf-life predictions of AAMEE for drug development, researchers must utilize a coupled Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) system.

The following protocol is designed as a self-validating system : it inherently checks for systemic errors by decoupling time and temperature (via multiple heating rates) and prevents the loss of critical data through optimized hardware configurations.

Step-by-Step TGA-FTIR Methodology

-

Instrument Calibration: Calibrate the TGA temperature using Curie point magnetic reference standards (e.g., Alumel, Nickel, and Iron) to ensure absolute temperature accuracy across the 25°C to 500°C range.

-

Sample Preparation & Crucible Selection: Load 2.0 to 5.0 mg of AAMEE into an alumina (Al₂O₃) crucible .

-

Causality: Platinum crucibles must be avoided. Platinum acts as a heterogeneous catalyst for the decarboxylation of free aliphatic carboxylic acids, which would artificially lower the measured activation energy (

) and misrepresent the compound's true thermal stability.

-

-

Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Causality: An inert atmosphere isolates purely thermal degradation (pyrolysis) from thermo-oxidative degradation, allowing for the accurate extraction of baseline kinetic parameters.

-

-

Dynamic Thermal Ramping: Subject the sample to dynamic heating programs at four distinct rates: 5, 10, 15, and 20 °C/min, from ambient temperature to 500°C.

-

Evolved Gas Analysis (EGA): Route the evolved gases from the TGA furnace to the FTIR gas cell via a transfer line. Critically, heat the transfer line and the FTIR gas cell to 200°C.

-

Causality: AAMEE degradation produces high-boiling fragments (e.g., azelaic acid, bp > 280°C). If the transfer line is unheated or set too low, these fragments will condense on the tubing walls, and the FTIR will only detect non-condensable gases (CO₂, CO), blinding the researcher to the primary ester pyrolysis mechanism.

-

-

Isoconversional Kinetic Modeling: Apply the model-free Kissinger-Akahira-Sunose (KAS) method to the TGA data.

-

Causality: Because AAMEE degrades via parallel, competing pathways, assuming a single reaction model (like first-order kinetics) is mathematically invalid. Model-free methods calculate

as a function of the extent of conversion (

-

Fig 2: Self-validating TGA-FTIR workflow for extracting degradation kinetics of azelate esters.

Implications for Formulation and Drug Development

The thermal profile of AAMEE dictates strict operational boundaries for formulation scientists:

-

Emulsification Limits: When formulating AAMEE into topical creams or lipid nanoparticles, aqueous and lipid phase heating should not exceed 80°C to 90°C. While bulk degradation occurs > 220°C, prolonged exposure to moderate heat in the presence of water accelerates the hydrolysis of the ester bond, yielding free 2-ethylhexanol and azelaic acid, which can alter the pH and phase stability of the emulsion.

-

Melt Extrusion: If AAMEE is used as a plasticizer in hot-melt extrusion of polymers, the barrel temperatures must be carefully mapped. Exceeding 200°C can initiate early-stage dehydration (anhydride formation), leading to unexpected cross-linking and increased melt viscosity, which can jam the extruder or degrade the primary API.

-

Accelerated Stability Testing: Because AAMEE degrades via multiple pathways with different activation energies, standard Arrhenius extrapolations from high-temperature accelerated stability studies (e.g., 40°C/75% RH) to room temperature shelf-life may be non-linear. Formulators must account for the specific

of the dominant pathway at storage conditions.

References

-

Measurements and Correlations of Density, Viscosity, and Vapor Pressure for Monomethyl Azelate, Dimethyl Azelate, Monoethyl Azelate, and Diethyl Azelate Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]

-

Azelaic Acid Esters as Pluripotent Immunomodulatory Molecules: Nutritional Supplements or Drugs Source: Semantic Scholar / ResearchGate URL:[Link]

-

Characterizing the Potential for Sustainable Azelaic Acid Production from High-Oleic Vegetable Oil Using Two-Step Oxidative Cleavage Source: ACS ES&T Engineering URL:[Link]

-

Bis(2-ethylhexyl) azelate (CID 7642) - Experimental Properties and Toxicity Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

The Genesis and Evolution of Azelaic Acid Esters: A Technical Guide for the Modern Researcher

Abstract

Azelaic acid, a naturally occurring saturated dicarboxylic acid, has a well-documented history in dermatology and polymer science. However, the true versatility of this C9 molecule is unlocked through its esterification. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of azelaic acid esters. We will traverse the timeline from their initial conception as simple derivatives to their current status as sophisticated immunomodulators and specialized polymer building blocks. This document is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also actionable experimental protocols and a forward-looking perspective on this dynamic class of compounds.

The Foundational Discovery: From Rancid Oils to a Therapeutic Moiety

The story of azelaic acid esters begins with the discovery of azelaic acid itself. In the 19th century, scientists investigating the oxidation products of oleic acid, a major component of olive oil, identified a novel nine-carbon dicarboxylic acid. This compound, named azelaic acid, was initially a laboratory curiosity. Its journey into the scientific and commercial mainstream was catalyzed by the observation of its presence in grains and its production by the yeast Malassezia furfur, a common inhabitant of human skin. This biological connection sparked interest in its potential physiological roles.

Early research established azelaic acid's antimicrobial and anti-inflammatory properties. It was found to inhibit a range of enzymes, including tyrosinase, thioredoxin reductase, and mitochondrial oxidoreductases. Furthermore, its ability to act as a scavenger of reactive oxygen species and an inhibitor of 5-alpha-reductase opened avenues for its clinical use in acne vulgaris, rosacea, and hyperpigmentary disorders.

However, the inherent properties of azelaic acid, such as its limited solubility in both water and cosmetic oils, and its potential for skin irritation due to its acidity, presented formulation challenges. This is where the strategic modification of its carboxylic acid groups through esterification became a pivotal development.

The Rise of the Esters: From Prodrugs to Bioactive Modulators

Historically, azelaic acid esters (AAEs) were primarily viewed through the lens of a "prodrug" strategy. The prevailing hypothesis was that these less active, more lipophilic ester forms would enhance skin penetration and then be metabolized in vivo to release the active azelaic acid. This approach aimed to improve bioavailability and reduce the irritation associated with the parent acid.

More recent and groundbreaking research has fundamentally shifted this paradigm. It is now understood that AAEs are not merely inactive carriers but possess their own distinct and potent biological activities, independent of their conversion to azelaic acid. This discovery has redefined their therapeutic potential, classifying them as a new class of pharmaceutical compounds that can modulate intercellular and intracellular communications.

A key proposed mechanism of action for certain AAEs is the modulation of plasma membrane fluidity. This has led to the coining of the term "Membrane Active Immunomodulators" (MAIMs) to describe their function. By altering the physical properties of the cell membrane, these esters can influence signaling pathways and immune responses. This novel mechanism helps to explain the observed efficacy of AAEs in conditions beyond dermatology, such as insulin resistance and dyslipidemia.

Synthesis of Azelaic Acid Esters: Methodologies and Protocols

The synthesis of azelaic acid esters can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired scale, purity requirements, and the specific alcohol to be esterified.

Chemical Synthesis: The Workhorse of Esterification

The most common chemical method for synthesizing AAEs is Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing azelaic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, typically sulfuric acid.

Materials:

-

Azelaic acid (1 mole equivalent)

-

Anhydrous ethanol (10-20 mole equivalents)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 mole equivalent)

-

5% (w/v) aqueous sodium carbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hexane (for extraction)

-

Rotary evaporator

-

Separatory funnel

-

Reflux apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine azelaic acid and anhydrous ethanol.

-

Catalyst Addition: Slowly add the concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add hexane to extract the diethyl azelate.

-

Wash the organic layer sequentially with the 5% sodium carbonate solution to neutralize the acid catalyst and any unreacted azelaic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude diethyl azelate.

-

Further purification can be achieved by vacuum distillation.

-

Enzymatic Synthesis: The Green Chemistry Approach

Enzymatic synthesis, utilizing lipases, offers a milder and more selective alternative to chemical methods. This approach avoids the use of harsh acids and high temperatures, often resulting in higher purity products with fewer side reactions.

Caption: Enzymatic synthesis workflow for azelaic acid esters.

Analytical Techniques for Characterization

The purity and identity of synthesized azelaic acid esters are typically confirmed using a combination of chromatographic and spectroscopic techniques.

| Analytical Technique | Purpose | Key Parameters |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile esters. | Column: Non-polar (e.g., DB-5ms). Injector Temp: 250°C. Oven Program: Gradient (e.g., 100°C to 280°C). MS Detector: Electron Ionization (EI) at 70 eV. |

| High-Performance Liquid Chromatography (HPLC) | Quantification and purity assessment of less volatile esters. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detector: UV (at ~210 nm) or Evaporative Light Scattering Detector (ELSD). |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group analysis. | Characteristic C=O stretch of the ester at ~1735 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation. | Chemical shifts and coupling constants confirm the ester structure and the identity of the alcohol moiety. |

Applications Across Diverse Fields

The unique properties of azelaic acid esters have led to their adoption in a wide range of applications, from pharmaceuticals to industrial materials.

Dermatology and Pharmaceuticals

As previously discussed, AAEs are increasingly utilized in dermatological formulations for acne, rosacea, and hyperpigmentation, offering improved tolerability compared to the parent acid. Their emerging role as immunomodulators is also being explored for systemic conditions like insulin resistance.

Polymer Chemistry: Building Blocks for a Sustainable Future

Azelaic acid and its esters are valuable bio-based building blocks in polymer chemistry. They are used in the synthesis of polyesters and polyamides, imparting flexibility and toughness to the resulting polymers.

-

Plasticizers: Di-2-ethylhexyl azelate (DOZ) is a common plasticizer used in PVC and other polymers to improve low-temperature performance.

-

Biodegradable Polymers: The ester linkages in polyesters derived from azelaic acid are susceptible to hydrolysis, making them attractive for creating biodegradable materials for applications in packaging and medicine.

Methodological & Application

Application Notes and Protocols: 9-((2-Ethylhexyl)oxy)-9-oxononanoic Acid as a Novel Plasticizer for Poly(vinyl chloride) (PVC)

Introduction: The Imperative for Advanced PVC Plasticizers

Poly(vinyl chloride) (PVC) is a polymer of immense commercial importance, yet its inherent brittleness necessitates the use of plasticizers to impart flexibility and processability.[1] For decades, phthalate esters, particularly di(2-ethylhexyl) phthalate (DEHP), have dominated the plasticizer market due to their cost-effectiveness and performance.[1][2] However, mounting health and environmental concerns regarding the migratory nature and endocrine-disrupting potential of certain phthalates have catalyzed a shift towards safer, non-phthalate alternatives.[3][4][5]

This document outlines the application and evaluation of a novel, non-phthalate plasticizer, 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid. This molecule is an ester of 9-oxononanoic acid, a bio-based precursor derivable from renewable resources like linoleic acid, and 2-ethylhexanol, a common alcohol used in the synthesis of high-performance plasticizers.[6][7] The unique structure of this proposed plasticizer, featuring a linear C9 backbone with a terminal ester group, suggests a promising balance of properties, including efficient plasticization, low migration, and an improved toxicological profile.

These application notes provide a comprehensive guide for researchers and industry professionals on the synthesis, incorporation, and performance evaluation of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid in flexible PVC formulations. The protocols are grounded in established ASTM and ISO standards to ensure data integrity and facilitate comparative analysis.

Physicochemical Properties of 9-((2-Ethylhexyl)oxy)-9-oxononanoic Acid

The anticipated properties of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid are derived from its constituent moieties. A summary of its expected and the known properties of its precursors are presented below.

| Property | 9-oxononanoic acid | 2-Ethylhexanol | 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid (Predicted) |

| IUPAC Name | 9-oxononanoic acid | 2-ethylhexan-1-ol | 9-((2-ethylhexyl)oxy)-9-oxononanoic acid |

| Molecular Formula | C9H16O3 | C8H18O | C17H32O3 |

| Molecular Weight ( g/mol ) | 172.22[8] | 130.23 | 284.45 |

| Boiling Point (°C) | Decomposes | 184 | > 250 |

| Appearance | White to off-white solid | Colorless liquid | Clear, viscous liquid |

| Solubility | Soluble in organic solvents | Slightly soluble in water; soluble in organic solvents | Insoluble in water; soluble in common organic solvents |

Mechanism of Plasticization

The plasticizing effect of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid in PVC is predicated on the well-established "lubricity" and "gel" theories of plasticization. The polar ester group of the plasticizer molecule will interact with the polar C-Cl bonds of the PVC chains, while the non-polar alkyl chains will shield the PVC chains from each other. This molecular arrangement disrupts the strong intermolecular dipole-dipole interactions between PVC chains, increasing the free volume and allowing the polymer chains to slide past one another more easily.[9][10][11] This enhanced molecular mobility results in a reduction of the glass transition temperature (Tg), transforming the rigid polymer into a flexible and workable material.[1][9]

Synthesis of 9-((2-Ethylhexyl)oxy)-9-oxononanoic Acid

The synthesis of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid can be achieved through a standard Fischer esterification reaction between 9-oxononanoic acid and 2-ethylhexanol, catalyzed by a strong acid. A potential bio-catalytic route using lipases could also be explored for a more sustainable process.

Protocol for Laboratory-Scale Synthesis:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 9-oxononanoic acid (1 molar equivalent) and 2-ethylhexanol (1.2 molar equivalents).

-

Solvent and Catalyst Addition: Add toluene as an azeotropic solvent to facilitate water removal. Introduce a catalytic amount of p-toluenesulfonic acid (0.02 molar equivalents).

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-8 hours.

-

Work-up: After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure. The crude product can be further purified by vacuum distillation to yield the final 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid.

Caption: Workflow for the synthesis of 9-((2-Ethylhexyl)oxy)-9-oxononanoic acid.

Preparation and Evaluation of Plasticized PVC Formulations

The following protocols detail the preparation of PVC blends and the subsequent testing of their key performance characteristics. It is recommended to prepare a control formulation with a standard plasticizer like DEHP or a commercial non-phthalate alternative such as di(2-ethylhexyl) terephthalate (DEHT) for comparative analysis.[4][12]

Protocol for PVC Blend Preparation:

-

Formulation: Prepare a standard PVC formulation. A typical starting formulation is as follows:

-

PVC resin (K-value 67-70): 100 parts per hundred resin (phr)

-

Plasticizer (9-((2-Ethylhexyl)oxy)-9-oxononanoic acid): 30-60 phr

-

Thermal stabilizer (e.g., Ca/Zn stearate): 2-3 phr

-

Lubricant (e.g., stearic acid): 0.5-1 phr

-

-

Dry Blending: In a high-speed mixer, blend the PVC resin and other solid components for 2-3 minutes.

-

Plasticizer Addition: While mixing, gradually add the liquid plasticizer to the dry blend.

-

Homogenization: Continue mixing until a free-flowing, homogeneous powder (dry blend) is obtained. The temperature should be monitored and kept below 100 °C.

-

Melt Compounding: Process the dry blend using a two-roll mill or a twin-screw extruder at a temperature of 160-180 °C to form a molten mass.

-